molecular formula C15H19NO B14615202 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 58764-90-2

2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14615202
CAS No.: 58764-90-2
M. Wt: 229.32 g/mol
InChI Key: WKATZVJCUZEOHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with diethylamine under specific conditions. One common method includes the use of a condensation reaction where naphthalene-1,2-dione reacts with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various naphthoquinones, dihydronaphthalene derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,2-dione: A precursor in the synthesis of 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one.

    Diethylaminobenzaldehyde: Another compound with a diethylamino group, used in similar synthetic applications.

    Naphthoquinones: Compounds formed through the oxidation of this compound.

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical reactivity and potential biological activities. Its diethylamino group and naphthalene core make it a versatile compound in various synthetic and research applications.

Properties

CAS No.

58764-90-2

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(diethylaminomethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

WKATZVJCUZEOHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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